7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 889949-90-0
Cat. No.: VC9470680
Molecular Formula: C16H15BrN4O5
Molecular Weight: 423.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889949-90-0 |
|---|---|
| Molecular Formula | C16H15BrN4O5 |
| Molecular Weight | 423.22 g/mol |
| IUPAC Name | 7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H15BrN4O5/c1-19-13-12(14(22)20(2)16(19)23)21(15(18-13)24-3)6-8-4-10-11(5-9(8)17)26-7-25-10/h4-5H,6-7H2,1-3H3 |
| Standard InChI Key | WUUVMDNZJKMMHX-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC4=C(C=C3Br)OCO4 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC4=C(C=C3Br)OCO4 |
Introduction
Structural Features:
-
Core Framework: The compound is based on a purine scaffold (a bicyclic structure containing fused pyrimidine and imidazole rings).
-
Substituents:
-
A 6-bromo-1,3-benzodioxole group attached via a methyl linkage at position 7 of the purine ring.
-
A methoxy group at position 8.
-
Two methyl groups at positions 1 and 3.
-
-
Functional Groups:
-
A brominated aromatic ring.
-
Methoxy and methyl groups contributing to lipophilicity.
-
Two ketone groups in the purine core.
-
Synthesis Pathway
The synthesis of this compound would typically involve:
-
Bromination of Benzodioxole: The starting material, benzodioxole, is brominated selectively at position 6 using brominating agents like NBS (N-Bromosuccinimide).
-
Alkylation Reaction: The brominated benzodioxole is linked to a purine derivative through a methyl bridge using alkylating agents under basic conditions.
-
Functionalization of the Purine Core:
-
Introduction of methoxy and methyl groups at specific positions on the purine ring through selective methylation reactions.
-
This multi-step synthesis ensures precise functionalization to achieve the desired molecular architecture.
Analytical Characterization
The compound can be characterized using the following techniques:
-
NMR Spectroscopy:
-
Proton (H) NMR: Signals corresponding to aromatic protons, methoxy group, and methyl groups.
-
Carbon (C) NMR: Peaks for aromatic carbons, carbonyl carbons, and aliphatic carbons.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at m/z = 415 (corresponding to C15H15BrN4O4).
-
-
Infrared (IR) Spectroscopy:
-
Peaks for carbonyl groups (~1700 cm).
-
Aromatic C-H stretching (~3100 cm).
-
-
X-ray Crystallography:
-
Provides detailed information on bond lengths and angles within the molecule.
-
Pharmacological Potential:
-
Caffeine Derivative Analogs: The compound's purine core resembles xanthines (e.g., caffeine), suggesting potential activity as a central nervous system stimulant or adenosine receptor antagonist.
-
Anti-inflammatory Agents: The brominated benzodioxole moiety may contribute to anti-inflammatory properties by modulating oxidative stress pathways.
-
Anticancer Research: Brominated aromatic compounds have shown promise in inhibiting tumor growth by interfering with cell signaling pathways.
Drug Design:
The compound's structural features make it an excellent candidate for further optimization in drug discovery programs targeting neurological disorders or inflammatory diseases.
Future Directions:
-
Biological Evaluation: Conduct in vitro assays to assess binding affinity for adenosine receptors or enzymes like phosphodiesterases.
-
Structure-Activity Relationship (SAR) Studies: Modify substituents on the purine ring to enhance potency and selectivity.
-
Toxicological Profiling: Evaluate safety profiles through cytotoxicity assays and animal studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume